4-[(2-chlorobenzyl)oxy]benzamide
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQLQXHEUKTTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorobenzyl)oxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-[(2-chlorobenzyl)oxy]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorobenzyl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
4-[(2-chlorobenzyl)oxy]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-chlorobenzyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (Cl, NO₂) enhance electrophilicity and may improve binding to biological targets (e.g., enzymes) .
- Heterocyclic additions (thiazole, azetidinone) introduce conformational constraints, affecting target selectivity .
Anticancer Activity:
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (imidazole derivative) exhibited potent activity against cervical cancer (IC₅₀ = 1.2 μM) . The chloro and fluoro substituents likely enhance DNA intercalation or topoisomerase inhibition.
- 4-[(2-Chlorobenzyl)oxy]benzamide analogs are unexplored in anticancer assays, but the chloro-substituted benzyloxy group may mimic pharmacophores in kinase inhibitors .
Antimicrobial Activity:
Serotonin Receptor Modulation:
- Mosapride metabolites with 4-fluorobenzyl substituents exhibited reduced 5-HT₄ receptor agonism compared to the parent drug, highlighting the importance of substituent size and electronegativity .
Q & A
Q. What are the critical steps in synthesizing 4-[(2-chlorobenzyl)oxy]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Chlorobenzyloxy group introduction : Reacting 4-hydroxybenzamide with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃) to form the ether linkage .
- Solvent optimization : Polar aprotic solvents like DMF or t-amyl alcohol enhance reaction efficiency by stabilizing intermediates .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling reactions for complex benzamide derivatives .
Q. Which analytical techniques are essential for confirming the structure and purity of 4-[(2-chlorobenzyl)oxy]benzamide?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing chloro and benzyloxy groups) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at 291.7 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
